molecular formula C7H6ClNO3S B1489424 2-Chloro-4-formylbenzene-1-sulfonamide CAS No. 1289063-37-1

2-Chloro-4-formylbenzene-1-sulfonamide

Cat. No.: B1489424
CAS No.: 1289063-37-1
M. Wt: 219.65 g/mol
InChI Key: LWXUURRSFRGSQW-UHFFFAOYSA-N
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Description

2-Chloro-4-formylbenzene-1-sulfonamide is a versatile organic compound with the molecular formula C7H6ClNO3S and a molecular weight of 219.65 g/mol. This compound is characterized by the presence of a chloro group, a formyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This can be achieved through electrophilic aromatic substitution reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specific reagents and catalysts to ensure high yield and purity. The process involves multiple stages of purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-formylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic aromatic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

2-Chloro-4-formylbenzene-1-sulfonamide is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor in the development of pharmaceuticals and agrochemicals. Its applications extend to various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

2-Chloro-4-formylbenzene-1-sulfonamide is similar to other compounds such as 2-Chlorobenzenesulfonamide and 4-Formylbenzenesulfonamide. its unique combination of functional groups and chemical properties sets it apart from these compounds. The presence of both chloro and formyl groups on the benzene ring enhances its reactivity and versatility in various chemical reactions.

Comparison with Similar Compounds

  • 2-Chlorobenzenesulfonamide

  • 4-Formylbenzenesulfonamide

  • 2-Chloro-4-hydroxybenzenesulfonamide

Properties

IUPAC Name

2-chloro-4-formylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXUURRSFRGSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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